3-((1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a triazole derivative. Triazoles are a class of five-membered ring compounds that contain three nitrogen atoms and two carbon atoms in the ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a piperidin-4-yl derivative with a triazole derivative. The exact method would depend on the specific substituents and conditions .Molecular Structure Analysis
The molecule contains a 1,2,4-triazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a piperidine ring, which is a common structural motif in many natural products and pharmaceuticals .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. Piperidines can also undergo various reactions such as acylation, alkylation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Some general properties of triazoles include stability, resistance to oxidation and reduction, and the ability to form hydrogen bonds .Scientific Research Applications
Synthesis and Applications in Antimicrobial and Antifungal Activities
Synthesis and Antimicrobial Activities
- The synthesis of various 1,2,4-triazole derivatives, which includes compounds similar to the specified chemical, has been studied for antimicrobial activities. Some of these compounds demonstrated good to moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial Activity of Novel Oxadiazoles
- A series of 1,2,4-triazole derivatives, including 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, were synthesized. These compounds exhibited significant antibacterial activity and moderate antifungal activity compared to standard drugs (Vankadari et al., 2013).
Development of Antifungal Agents
- Novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, bearing 1,2,3-triazole and piperidine ring, were synthesized and evaluated as antifungal agents. Some compounds in this series showed comparable activity to miconazole against various fungi (Sangshetti & Shinde, 2011).
Synthesis and Evaluation for Therapeutic Applications
Synthesis of Piperidine Derivatives with Antagonist Activity
- The synthesis of 4-(benzo[b]furan-3-yl)piperidines and similar compounds has been described, showing potent 5-HT2 antagonist activity in vitro. This highlights the potential therapeutic application of such derivatives (Watanabe et al., 1993).
Reactivity Properties and Pharmaceutical Applications
- A study focused on the local reactive properties of a triazole derivative (APMT), a compound structurally similar to the specified chemical, revealing significant stability at temperatures higher than the human body temperature, indicating potential practical applications for pharmaceutical purposes (Al-Ghulikah et al., 2021).
Molecular Docking Studies as EGFR Inhibitors
- Benzimidazole derivatives bearing 1,2,4-triazole, studied for their anti-cancer properties, showed the most stable states in thione form. These compounds exhibit potential as EGFR inhibitors, crucial for cancer therapy (Karayel, 2021).
Efficient Synthesis of Antifungal and Antituberculosis Agents
- A series of 3‐[1,2,4]triazol‐5‐yl 4‐thiazolidinones were synthesized and exhibited potent antifungal and antituberculosis activities. This demonstrates the significant potential of such compounds in treating infectious diseases (El Bialy et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[1-(1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-4-2-3-5-18(15)27-21(24-25-23(27)29)12-16-8-10-26(11-9-16)22(28)17-6-7-19-20(13-17)31-14-30-19/h2-7,13,16H,8-12,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXVWTYYZAAWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.